molecular formula C10H12O2 B077073 Methyl 2,6-dimethylbenzoate CAS No. 14920-81-1

Methyl 2,6-dimethylbenzoate

Cat. No. B077073
CAS RN: 14920-81-1
M. Wt: 164.2 g/mol
InChI Key: XJMULMWDHLJUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492559B2

Procedure details

NBS (40.85 mmol, 1 equiv.) and benzoyl peroxide (10.21 mmol, 0.25 equiv.) were added to a solution of methyl 2,6-dimethylbenzoate (40 mmol, 1 equiv.) in CCL4 (75 ml), and the mixture was heated for 20 min at boiling temperature. The reaction mixture was filtered out over celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (1.5% ethyl acetate/hexane). Yield: 32%
Name
Quantity
40.85 mmol
Type
reactant
Reaction Step One
Quantity
10.21 mmol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][C:28]1[CH:37]=[CH:36][CH:35]=[C:34]([CH3:38])[C:29]=1[C:30]([O:32][CH3:33])=[O:31]>>[Br:8][CH2:27][C:28]1[CH:37]=[CH:36][CH:35]=[C:34]([CH3:38])[C:29]=1[C:30]([O:32][CH3:33])=[O:31]

Inputs

Step One
Name
Quantity
40.85 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10.21 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
40 mmol
Type
reactant
Smiles
CC1=C(C(=O)OC)C(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered out over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (1.5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
Smiles
BrCC1=C(C(=O)OC)C(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.